Structural Identity: Refined Auranthine vs. Originally Proposed 1986 Structure
The definitive molecular structure of Auranthine was corrected in 2018. The refined structure (2) is a fused quinazolino benzodiazepinedione bearing an acyclic aliphatic nitrile moiety, which is a significant departure from the originally proposed structure 1 published in 1986 [1]. This structural correction is critical for accurate molecular modeling, docking studies, and the interpretation of biological activity data. Using a comparator (the outdated structure) would lead to incorrect experimental predictions.
| Evidence Dimension | Molecular Structure and Connectivity |
|---|---|
| Target Compound Data | Fused quinazolino benzodiazepinedione (2) with an acyclic aliphatic nitrile moiety. Absolute configuration confirmed by CD spectroscopy and DFT calculations. |
| Comparator Or Baseline | Originally proposed 1986 structure (1), which was a different quinazoline-based alkaloid with a diazepine moiety. |
| Quantified Difference | The refined structure is a different constitutional isomer and contains a nitrile group (C≡N) which was absent in the 1986 proposal. |
| Conditions | Combination of synthetic, spectroscopic (NMR), and X-ray diffractometric approaches [1]. |
Why This Matters
Procurement of Auranthine under its correct, refined structure ensures that the compound being studied matches the one whose biological and chemical properties have been accurately characterized since 2018, avoiding the use of a structurally misassigned compound for research.
- [1] Kalinina, S. A., Kalinin, D. V., Hövelmann, Y., Daniliuc, C. G., Mück-Lichtenfeld, C., Cramer, B., & Humpf, H. U. (2018). Auranthine, a Benzodiazepinone from Penicillium aurantiogriseum: Refined Structure, Absolute Configuration, and Cytotoxicity. Journal of Natural Products, 81(10), 2177-2186. View Source
